molecular formula C21H19ClN2O4S B4922155 N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide

N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide

Cat. No. B4922155
M. Wt: 430.9 g/mol
InChI Key: YJMHZXOYBGNSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide, also known as CP-690,550, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), a member of the JAK family of cytoplasmic tyrosine kinases that play a critical role in the signaling pathways of cytokines and growth factors.

Mechanism of Action

N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide inhibits JAK3 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the suppression of cytokine production and the inhibition of immune responses. N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been shown to be highly selective for JAK3, with minimal inhibitory activity against other JAK family members.
Biochemical and Physiological Effects:
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been shown to have significant biochemical and physiological effects in various disease models. In a rat model of rheumatoid arthritis, N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide reduced the severity of joint inflammation and bone destruction. In a mouse model of psoriasis, N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide reduced the thickness of the epidermis and the infiltration of immune cells. In a mouse model of acute graft-versus-host disease, N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide reduced the mortality rate and the severity of tissue damage.

Advantages and Limitations for Lab Experiments

N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has several advantages for lab experiments, including its high potency, selectivity, and stability. N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide can be easily synthesized in large quantities, making it suitable for in vitro and in vivo studies. However, N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has some limitations, including its poor solubility in water and its potential toxicity at high doses. These limitations need to be taken into consideration when designing experiments using N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide.

Future Directions

There are several future directions for research on N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide. One area of interest is the potential use of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide in the treatment of cancer. JAK3 is involved in the signaling pathways of several growth factors, including vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF), which are involved in angiogenesis and tumor growth. N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been shown to inhibit the proliferation of cancer cells in vitro, and further studies are needed to explore its potential as a cancer therapy.
Another area of interest is the development of more potent and selective JAK3 inhibitors. N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been shown to be highly selective for JAK3, but it has some off-target inhibitory activity against JAK2 and TYK2. Developing more selective JAK3 inhibitors could improve the safety and efficacy of JAK3 inhibition as a therapeutic strategy.
Conclusion:
In conclusion, N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide is a potent inhibitor of JAK3, which plays a critical role in the signaling pathways of cytokines and growth factors. N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, transplant rejection, and cancer. N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has several advantages for lab experiments, including its high potency, selectivity, and stability, but it also has some limitations, including its poor solubility in water and potential toxicity at high doses. Further research is needed to explore the potential of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide as a therapeutic agent and to develop more potent and selective JAK3 inhibitors.

Synthesis Methods

The synthesis of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide involves several steps, starting with the reaction of 4-phenoxyaniline with 3-chlorobenzoyl chloride to form the intermediate 3-chloro-4-phenoxybenzamide. The intermediate is then reacted with methylsulfonyl chloride to form N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)benzamide, which is subsequently reacted with 3-chlorophenyl isocyanate to form N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide. The synthesis of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been optimized to achieve high yields and purity, making it suitable for scientific research applications.

Scientific Research Applications

N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, transplant rejection, and cancer. JAK3 plays a critical role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the regulation of immune responses. N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide inhibits JAK3 and reduces the production of cytokines, thereby suppressing the immune response. This makes N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

2-(3-chloro-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-29(26,27)24(18-7-5-6-16(22)14-18)15-21(25)23-17-10-12-20(13-11-17)28-19-8-3-2-4-9-19/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMHZXOYBGNSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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